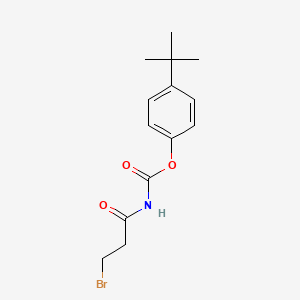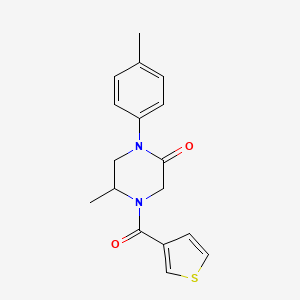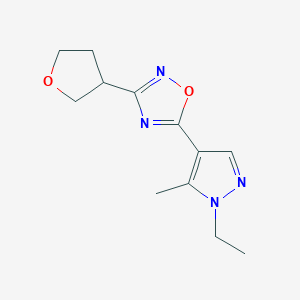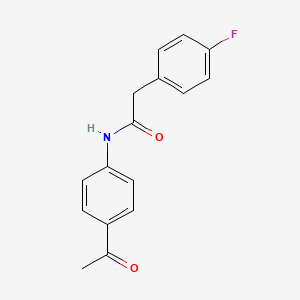
4-tert-butylphenyl (3-bromopropanoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butylphenyl (3-bromopropanoyl)carbamate is a compound of interest due to its structural specificity, which combines aromatic phenyl groups with tert-butyl groups, a bromopropanoyl moiety, and a carbamate functional group. This composition suggests a molecule with unique chemical and physical properties, applicable in various synthetic and industrial applications, excluding drug use and dosage contexts.
Synthesis Analysis
The synthesis of related tert-butyl phenyl carbamates typically involves multi-step chemical processes including acylation, nucleophilic substitution, and reduction steps. For instance, tert-butyl carbamates have been synthesized from commercially available anilines through steps that may include acylation and subsequent introduction of the carbamate group (Zhao et al., 2017). Such methods could be adapted for the synthesis of 4-tert-butylphenyl (3-bromopropanoyl)carbamate, starting with an appropriate 4-tert-butylphenyl derivative.
Molecular Structure Analysis
Molecular structure and conformational analysis are crucial for understanding the chemical behavior of compounds. Studies on similar compounds, like tert-butyl phenyl carbamates, have employed X-ray diffraction, NMR spectroscopy, and computational methods to elucidate their structure (Tamer et al., 2016). These techniques can reveal details such as bond lengths, angles, and stereochemistry, which are critical for predicting reactivity and interactions with other molecules.
Chemical Reactions and Properties
Carbamates are known for their versatility in chemical reactions, serving as intermediates in the synthesis of a variety of compounds. For example, tert-butyl carbamates can undergo reactions such as deprotection under mild conditions, showcasing their functional utility in synthetic chemistry (Li et al., 2006). The presence of a bromopropanoyl group in 4-tert-butylphenyl (3-bromopropanoyl)carbamate further expands its reactivity, potentially enabling selective bromination reactions or serving as a precursor for further functionalization.
Physical Properties Analysis
The physical properties of carbamates, such as solubility, melting point, and crystalline structure, can be significantly influenced by their specific substituents. Studies on structurally related carbamates have shown that these properties are key to determining their suitability for various applications, including materials science and organic synthesis (Arvanitis et al., 1998). The tert-butyl and bromopropanoyl groups attached to the phenyl core in 4-tert-butylphenyl (3-bromopropanoyl)carbamate likely contribute to its distinct physical characteristics.
Chemical Properties Analysis
The chemical properties of carbamates, including their stability, reactivity, and interaction with other chemical species, are fundamental aspects that drive their use in various chemical transformations. The structural elements of 4-tert-butylphenyl (3-bromopropanoyl)carbamate suggest it may exhibit properties conducive to nucleophilic substitution reactions, given the presence of the bromo group, and potentially interesting electrophilic and nucleophilic balance due to the carbamate functionality (Sakaitani & Ohfune, 1990).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl) N-(3-bromopropanoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)10-4-6-11(7-5-10)19-13(18)16-12(17)8-9-15/h4-7H,8-9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPROGNLJARFBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)NC(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5583728.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5583734.png)

![6-benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5583751.png)
![5-[(4-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5583754.png)
![[4-(2,4,5-trimethoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5583757.png)
![4-[(2,3-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5583765.png)



![2-cyclopentyl-8-(2-hydroxy-3-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5583793.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5583802.png)